Methyl 4-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzoate ester, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.
Coupling with Benzoate Ester: The final step involves coupling the methanesulfonyl piperidine derivative with methyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHOXY-2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: This compound has a similar structure but includes additional methoxy groups on the aromatic ring.
Other Piperidine Derivatives: Compounds with similar piperidine and methanesulfonyl structures can be compared based on their chemical reactivity and biological activity.
Uniqueness
METHYL 4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 4-[[1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H26N2O5S/c1-16-6-3-4-7-19(16)15-30(27,28)24-13-5-8-18(14-24)21(25)23-20-11-9-17(10-12-20)22(26)29-2/h3-4,6-7,9-12,18H,5,8,13-15H2,1-2H3,(H,23,25) |
InChI Key |
OOIILCUJLZWAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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